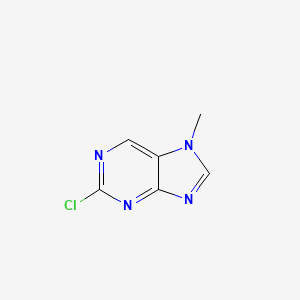

2-chloro-7-methyl-7H-Purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

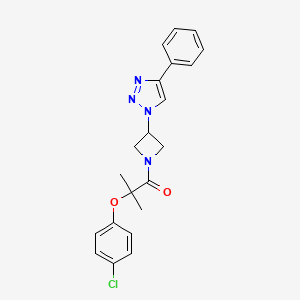

2-Chloro-7-methyl-7H-Purine is a chemical compound with the CAS Number: 55286-05-0 . It has a molecular weight of 168.59 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C6H5ClN4 . The InChI code for this compound is 1S/C6H5ClN4/c1-11-3-9-5-4 (11)2-8-6 (7)10-5/h2-3H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, purines are known to undergo various chemical reactions. For instance, a direct regioselective C-H cyanation of purines has been developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) .Physical And Chemical Properties Analysis

The physical form of this compound is a powder . The melting point is between 199-200°C . Unfortunately, other physical and chemical properties such as density, boiling point, and flash point are not available in the search results .Aplicaciones Científicas De Investigación

C-H Activation and Arylation

2-Chloro-7-methyl-7H-purine serves as a precursor in studies exploring the Pd(II)-catalyzed ortho arylation of 6-arylpurines with aryl iodides via C-H activation, presenting a novel approach for modifying 6-arylpurine derivatives. This method, leveraging purine as a directing group, offers a complementary tool for the modification of nucleosides, avoiding additional synthetic steps and expanding the utility of purines in nucleoside derivatives synthesis (Guo et al., 2011).

Metal-Ligand Coordination Chemistry

In the realm of coordination chemistry, this compound derivatives have been investigated for their ability to form complexes with metal ions. Research into purine nucleobases, which are known to form coordinative bonds with metal ions, has shown that specific derivatives can react with platinum complexes, forming C-bound ylidene ligands. This leads to the formation of complexes with unique ligand arrangements, offering insights into the versatility of purine bases in metal-ligand coordination (Brackemeyer et al., 2014).

Antimicrobial Applications

The synthesis and evaluation of 2- and 8-substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines have revealed their potential in inhibiting the growth of Mycobacterium tuberculosis in vitro. This suggests a role for this compound derivatives in developing antimycobacterial agents, highlighting the importance of structural modifications at specific positions on the purine skeleton for enhancing biological activity (Braendvang & Gundersen, 2007).

Corrosion Inhibition

Research into the application of purines as corrosion inhibitors for metals in acidic environments demonstrates the utility of derivatives of this compound. These compounds have shown efficacy in inhibiting the corrosion of mild steel in hydrochloric acid solutions, indicating their potential as environmentally friendly corrosion inhibitors. The studies provide insights into the mechanisms of inhibition and highlight the role of molecular structure in adsorption and protection processes (Yan et al., 2008).

Direcciones Futuras

While specific future directions for 2-chloro-7-methyl-7H-Purine are not available, research in the field of purines is ongoing. For instance, detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

Target of Action

2-Chloro-7-methyl-7H-Purine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of this compound are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of this compound involves its interaction with these inflammatory mediators. The compound exhibits an inhibitory response against the expression and activities of these mediators . This suppression of inflammatory mediators is believed to be competitive and reversible .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in inflammation. By inhibiting key inflammatory mediators, the compound can potentially disrupt the normal inflammatory response, leading to anti-inflammatory effects .

Pharmacokinetics

Factors such as its molecular weight (168.59 ) and physical form (pale-yellow to yellow-brown solid ) could influence these properties.

Result of Action

The result of the action of this compound is primarily its anti-inflammatory effects. By suppressing the production of key inflammatory mediators, the compound can potentially alleviate inflammation .

Análisis Bioquímico

Biochemical Properties

The role of 2-Chloro-7-methyl-7H-Purine in biochemical reactions is not fully understood. Purine derivatives have been known to play significant roles in various biochemical processes. For instance, purine and pyrimidine heterocyclic compounds have been noted for their potential in targeting various cancers .

Cellular Effects

Purine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, purine nucleoside esters, which are derivatives of purine nucleosides, have been found to have antiviral and anticancer activities .

Molecular Mechanism

Purine derivatives have been shown to have significant anticancer activities against targeted receptor proteins .

Temporal Effects in Laboratory Settings

Purine derivatives have been shown to have significant effects over time in laboratory settings .

Dosage Effects in Animal Models

Purine derivatives have been shown to have significant effects in animal models .

Metabolic Pathways

This compound may be involved in various metabolic pathways. Purine intermediates are involved in almost every aspect of cellular metabolism .

Transport and Distribution

Purine derivatives have been shown to have significant effects on the transport and distribution of biomolecules within cells .

Subcellular Localization

Purine derivatives have been shown to have significant effects on the subcellular localization of biomolecules .

Propiedades

IUPAC Name |

2-chloro-7-methylpurine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYLWHVIJWMKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=NC(=NC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55286-05-0 |

Source

|

| Record name | 2-chloro-7-methyl-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2938868.png)

![N-(3-methylbutyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2938869.png)

![4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2938871.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2938874.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-methylisoxazole-5-carboxamide](/img/structure/B2938875.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938884.png)